
O-(2-Hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-(2-Hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine is a complex organic compound characterized by the presence of multiple iodine atoms and a phenolic hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of O-(2-Hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine typically involves the iodination of L-tyrosine. The process begins with the protection of the amino and carboxyl groups of L-tyrosine, followed by selective iodination at the phenolic positions. The reaction conditions often include the use of iodine or iodinating agents such as N-iodosuccinimide (NIS) in the presence of a suitable solvent like acetic acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions: O-(2-Hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The iodine atoms can be reduced to form deiodinated derivatives.
Substitution: The iodine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic media.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as thiols, amines, or halides in the presence of catalysts or under thermal conditions.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Deiodinated tyrosine derivatives.
Substitution: Various substituted tyrosine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
O-(2-Hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its role in thyroid hormone synthesis and metabolism.
Medicine: Investigated for its potential therapeutic effects in treating thyroid disorders and as a radiolabeled compound for diagnostic imaging.
Wirkmechanismus
The mechanism of action of O-(2-Hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound primarily targets thyroid peroxidase (TPO) and other enzymes involved in thyroid hormone synthesis.
Pathways Involved: It participates in the iodination of tyrosine residues in thyroglobulin, leading to the formation of thyroid hormones such as thyroxine (T4) and triiodothyronine (T3).
Vergleich Mit ähnlichen Verbindungen
L-Tyrosine: A non-iodinated precursor of O-(2-Hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine.
3,5-Diiodo-L-tyrosine: A partially iodinated derivative with fewer iodine atoms.
Thyroxine (T4): A fully iodinated thyroid hormone with similar structural features.
Uniqueness: this compound is unique due to its specific iodination pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its role in thyroid hormone synthesis make it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
61476-50-4 |
|---|---|
Molekularformel |
C15H11I4NO4 |
Molekulargewicht |
776.87 g/mol |
IUPAC-Name |
(2S)-2-amino-3-[4-(2-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid |
InChI |
InChI=1S/C15H11I4NO4/c16-7-4-8(17)13(21)12(5-7)24-14-9(18)1-6(2-10(14)19)3-11(20)15(22)23/h1-2,4-5,11,21H,3,20H2,(H,22,23)/t11-/m0/s1 |
InChI-Schlüssel |
PJNCCLSJCWEOMP-NSHDSACASA-N |
Isomerische SMILES |
C1=C(C=C(C(=C1I)OC2=C(C(=CC(=C2)I)I)O)I)C[C@@H](C(=O)O)N |
Kanonische SMILES |
C1=C(C=C(C(=C1I)OC2=C(C(=CC(=C2)I)I)O)I)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Trimethyl[(trichlorostannyl)oxy]silane](/img/structure/B14585828.png)

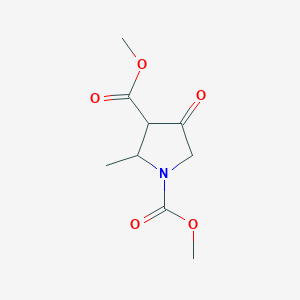
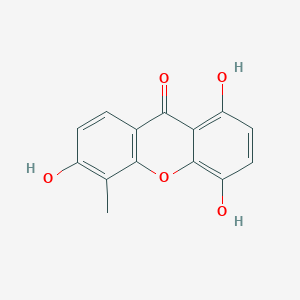
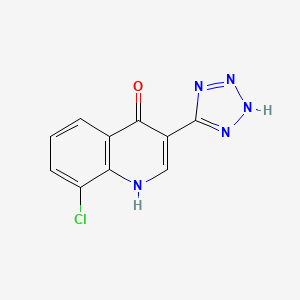
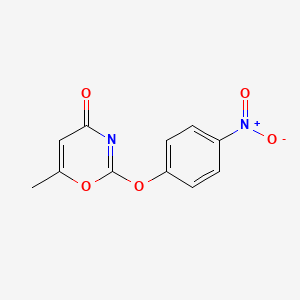

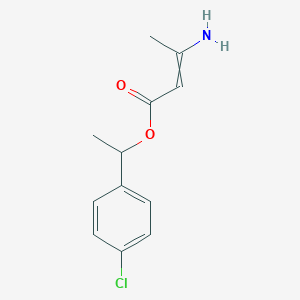
![4-{(E)-[4-(Diethylamino)phenyl]diazenyl}benzoic acid](/img/structure/B14585871.png)
![5H-Indeno[5,6-d]oxazole, 6,7-dihydro-2-(4-methylphenyl)-](/img/structure/B14585872.png)
![1H-Indole, 1-[5-(4-chlorophenyl)-1,3-dioxo-4-pentynyl]-](/img/structure/B14585877.png)


![N,N'-[(Methylazanediyl)di(propane-3,1-diyl)]didocosanamide](/img/structure/B14585917.png)
